Cross-Coupling Reactivity Advantage
The 5-iodo substituent in CAS 766515-33-7 provides a key advantage in palladium-catalyzed cross-coupling reactions compared to its 5-bromo (CAS 405224-22-8) and 5-chloro (CAS 1048913-62-7) analogs. The carbon-iodine bond is significantly weaker and more easily activated than carbon-bromine or carbon-chlorine bonds, enabling faster and higher-yielding Suzuki-Miyaura couplings for the construction of complex heterocyclic libraries [1]. This reactivity difference is a cornerstone of its utility as a building block in medicinal chemistry.
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C-I bond: ~57 kcal/mol |
| Comparator Or Baseline | C-Br bond: ~67 kcal/mol; C-Cl bond: ~81 kcal/mol |
| Quantified Difference | C-I bond is ~10-24 kcal/mol weaker than C-Br and C-Cl bonds |
| Conditions | Typical bond dissociation energy values for aromatic halides |
Why This Matters
This ensures more efficient and scalable synthesis of advanced intermediates and final compounds in drug discovery campaigns, saving time and reducing costs.
- [1] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (General reference for carbon-halogen bond strengths). View Source
